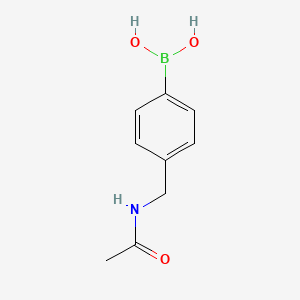

(4-(Acetamidomethyl)phenyl)boronic acid

描述

Contextualization of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are a cornerstone of modern organic synthesis. Their stability, low toxicity, and diverse reactivity make them indispensable reagents. bldpharm.com In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and numerous clinical candidates, owing to its ability to form reversible covalent bonds with biological targets such as enzymes. mdpi.com This unique binding mode can lead to potent and selective inhibition, a highly desirable feature in drug design.

Significance of Arylboronic Acids as Synthetic Intermediates and Reagents

Among the various classes of boronic acids, arylboronic acids are particularly prominent. They serve as crucial intermediates in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This reaction, which forms a carbon-carbon bond between an arylboronic acid and an aryl or vinyl halide, has revolutionized the synthesis of biaryls and other conjugated systems found in pharmaceuticals, agrochemicals, and advanced materials. The versatility of arylboronic acids allows for the introduction of a substituted aromatic ring into a target molecule with high efficiency and functional group tolerance. nih.gov

Overview of the Research Landscape Surrounding (4-(Acetamidomethyl)phenyl)boronic Acid

The research landscape for this compound is primarily focused on its application as a synthetic intermediate. The presence of the acetamidomethyl substituent provides a handle for further functionalization or can modulate the electronic properties and solubility of the molecule. This specific substitution pattern makes it an attractive building block for creating libraries of compounds for biological screening. While detailed, dedicated studies on the compound itself are not abundant, its use is implied in the synthesis of a variety of more complex molecules, particularly in the patent literature related to drug discovery.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical aspects. The objective is to detail its fundamental properties, common synthetic routes, and its role as a reagent in key chemical reactions. Furthermore, it will touch upon the applications of the molecules synthesized using this boronic acid, particularly in the context of medicinal chemistry, without delving into clinical or dosage information.

Physicochemical Properties of this compound

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties.

| Property | Value |

| CAS Number | 850568-41-1 fishersci.com |

| Molecular Formula | C₉H₁₂BNO₃ fishersci.com |

| Molecular Weight | 193.01 g/mol fishersci.com |

| Appearance | White to off-white solid cymitquimica.com |

| Solubility | Soluble in polar solvents like methanol (B129727) and water. cymitquimica.com |

Synthesis and Reactions

The synthesis of this compound generally follows established methods for the preparation of arylboronic acids. A common route involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. google.com

A plausible synthetic pathway starts from 4-(bromomethyl)phenylboronic acid, which can be reacted with a suitable nitrogen source to introduce the acetamido group.

Once synthesized, this compound is a versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions. In a typical procedure, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding biaryl product. mdpi.com The acetamidomethyl group generally remains intact under these reaction conditions, allowing for its presence in the final product.

Applications in Chemical Research

The primary application of this compound lies in its role as a building block for the synthesis of more complex molecules with potential biological activity.

The acetamidomethyl substituent can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Furthermore, it can participate in hydrogen bonding interactions within a biological target, potentially enhancing binding affinity.

Derivatives of this boronic acid have been investigated for their potential as enzyme inhibitors. For instance, boronic acid-containing compounds have shown promise as inhibitors of proteasomes and β-lactamases. mdpi.com The specific contribution of the (4-(acetamidomethyl)phenyl) moiety to the activity of such inhibitors is an area of active research.

Structure

2D Structure

属性

IUPAC Name |

[4-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJVNKSOLIUBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624586 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-41-1 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetamidomethyl Phenyl Boronic Acid

Derivatization from Precursor Compounds: Synthetic Pathways and Reaction Conditions

A common and effective strategy for the synthesis of (4-(Acetamidomethyl)phenyl)boronic acid involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. This approach allows for the establishment of the acetamidomethyl side chain, or a suitable precursor, prior to the borylation step. A logical precursor for this synthesis is a halo-substituted benzylamine (B48309) derivative, such as N-(4-bromobenzyl)acetamide. The carbon-halogen bond provides a reactive handle for the introduction of the boronic acid group via well-established cross-coupling methodologies.

Prior to the formation of the boronic acid, the key functional group, the acetamidomethyl moiety, must be installed on the aromatic ring. A common synthetic route commences with 4-bromobenzylamine (B181089). The primary amine of 4-bromobenzylamine is first acetylated to form N-(4-bromobenzyl)acetamide. This transformation is typically achieved by reacting 4-bromobenzylamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

This initial acetylation serves two primary purposes: it installs the desired acetamido group and it protects the nitrogen atom, preventing potential side reactions during the subsequent borylation step. The amide functionality is generally stable under the conditions required for the introduction of the boronic acid group.

An alternative precursor is 4-(aminomethyl)phenylboronic acid pinacol (B44631) ester, which can be directly acetylated. This pathway, however, involves functional group transformation after the boronic acid moiety (in its protected form) is already in place.

The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions and to ensure the regioselectivity of the desired transformations.

Protection of the Amino Group:

In synthetic routes that begin with 4-bromobenzylamine, the amino group is often protected before the borylation step. While direct acetylation to N-(4-bromobenzyl)acetamide can be considered a form of protection, in other strategies, a more labile protecting group might be employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable under the conditions of many cross-coupling reactions, including the Miyaura borylation, and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. fishersci.co.uk

Protection of the Boronic Acid Group:

Boronic acids themselves can undergo side reactions, such as trimerization to form boroxines, and can be sensitive to certain reaction conditions. Therefore, it is common practice to synthesize and isolate them as their boronate esters. Pinacol esters are the most widely used protecting groups for boronic acids. They are generally stable solids that are amenable to chromatographic purification and are compatible with a wide range of reaction conditions.

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of a haloarene with bis(pinacolato)diboron (B136004) (B₂pin₂), is a highly effective method for the direct synthesis of arylboronic acid pinacol esters. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc). nih.gov

The pinacol ester can be hydrolyzed to the free boronic acid under acidic or basic conditions, although they can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.

A plausible synthetic pathway that incorporates these functional group transformations and protecting group strategies is as follows:

Protection of the amine: 4-bromobenzylamine is reacted with di-tert-butyl dicarbonate to yield N-Boc-4-bromobenzylamine.

Introduction of the boronic acid moiety: The resulting compound undergoes a Miyaura borylation with bis(pinacolato)diboron to form 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester.

Deprotection of the amine: The Boc group is removed under acidic conditions to yield 4-(aminomethyl)phenylboronic acid pinacol ester.

Acetylation of the amine: The free amine is then acetylated using acetic anhydride or acetyl chloride to give the pinacol ester of the target compound.

Hydrolysis of the pinacol ester: Finally, the pinacol ester is hydrolyzed to afford this compound.

The following tables summarize typical reaction conditions for key transformations analogous to those in the synthesis of this compound.

Table 1: Representative Conditions for Miyaura Borylation of Aryl Bromides

| Aryl Bromide Substrate | Catalyst | Boron Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chloroaniline | Pd(dppf)Cl₂·CH₂Cl₂ | Bis-boronic acid | K₂CO₃ | DMF | 80 | 2 | 82 | nih.gov |

| (1-(4-bromophenyl)vinyl)oxy)(tert-butyl)dimethylsilane | Pd(PtBu₃)₂ | B₂pin₂ | KOAc | 2% TPGS-750-M/H₂O | RT | 2.5 | High Conversion | nih.gov |

Table 2: Conditions for N-Boc Deprotection

| Reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective method. | fishersci.co.uk |

| Hydrochloric acid (HCl) | Dioxane or Methanol (B129727) | Room Temperature | Alternative to TFA. | fishersci.co.uk |

| p-Toluenesulfonic acid (TsOH) | Various organic solvents | Elevated temperatures may be required. | Avoids volatile and corrosive acids. | sigmaaldrich.com |

An in-depth analysis of current research indicates that detailed studies focusing specifically on the catalytic development, extensive substrate scope, and stereoselective applications of This compound are not widely available in published scientific literature. Similarly, its specific application in Chan-Lam, Sonogashira, Heck, and Negishi cross-coupling reactions is not extensively documented.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the formation of biaryl structures. This palladium-catalyzed reaction couples an organoboronic acid with an organohalide or triflate in the presence of a base. While general principles of the Suzuki-Miyaura reaction are well-established, specific research detailing catalyst and ligand optimization for This compound is limited. The efficiency of the coupling is known to be highly dependent on the choice of palladium catalyst, ligands, base, and solvent system, tailored to the specific substrates being coupled.

The scope and potential limitations of using This compound in Suzuki-Miyaura reactions would theoretically depend on the electronic and steric properties of its coupling partner. Generally, electron-deficient aryl halides tend to be more reactive in the oxidative addition step of the catalytic cycle. Conversely, sterically hindered substrates can pose challenges, potentially leading to lower yields. The acetamidomethyl group at the para-position is an electron-donating group, which could influence the reactivity of the boronic acid. However, without specific studies, a comprehensive analysis of its substrate scope and limitations remains speculative.

Furthermore, there is a lack of specific research on the use of This compound in stereoselective and asymmetric Suzuki-Miyaura coupling applications. Such reactions typically require chiral ligands to induce enantioselectivity in the formation of axially chiral biaryls or products with stereogenic centers. The development of such methodologies is a sophisticated area of research that does not appear to have specifically utilized this particular boronic acid in published studies.

The Chan-Lam cross-coupling reaction provides a valuable method for forming aryl-heteroatom bonds, typically using copper catalysts. This reaction couples a boronic acid with an N-H or O-H containing compound. While a powerful tool for synthesizing molecules like N-aryl and O-aryl compounds, specific examples and detailed studies involving This compound are not readily found in the scientific literature.

Finally, the application of intermediates derived from This compound in other significant cross-coupling reactions such as the Sonogashira, Heck, and Negishi reactions is also not well-documented. These reactions typically involve different types of organometallic reagents or reaction partners (alkynes for Sonogashira, alkenes for Heck, and organozinc compounds for Negishi) and would require the conversion of the boronic acid to a different reactive intermediate. The pathways for these transformations and their subsequent coupling reactions have not been a specific focus of published research for this compound.

Applications of 4 Acetamidomethyl Phenyl Boronic Acid in Advanced Organic Synthesis

Derivatization and Functionalization Strategies of the Boronic Acid Moiety

The boronic acid group is the primary site of reactivity for Suzuki-Miyaura cross-coupling reactions, but it also undergoes various other transformations, allowing for the introduction of diverse functional groups onto the phenyl ring.

Boronic acids readily undergo esterification with diols to form boronic esters, often called boronate esters. This reaction is typically reversible and is often used to protect the boronic acid group, modify its reactivity, or improve its stability and solubility. The most common diols used for this purpose are pinacol (B44631), ethylene glycol, and various chiral diols.

The formation of a boronic ester from this compound proceeds through a dehydration reaction with a 1,2- or 1,3-diol. This process can be facilitated by azeotropic removal of water or by using a dehydrating agent. Boronic esters, such as the pinacol ester, are generally more stable to air and moisture than the corresponding free boronic acids and are less prone to forming trimeric anhydrides (boroxines).

Transesterification is another key process where an existing boronic ester is exchanged with a different diol. This reaction is driven by equilibrium and can be manipulated by using an excess of the new diol or by removing one of the products. This strategy is particularly useful for introducing specific properties to the molecule, such as chirality for asymmetric synthesis or specific linkers for materials science applications. The mechanism for both esterification and transesterification involves the formation of a tetracoordinate boronate intermediate.

| Diol Reagent | Resulting Boronic Ester | Key Features |

| Pinacol | This compound pinacol ester | High stability, crystalline, commonly used in cross-coupling reactions. |

| Ethylene Glycol | This compound ethylene glycol ester | Increased water solubility compared to pinacol esters. |

| (-)-Pinanediol | Chiral (4-(Acetamidomethyl)phenyl)boronic ester | Used as a chiral auxiliary in asymmetric synthesis. |

| 1,3-Propanediol | Six-membered cyclic boronic ester | Offers different stability and reactivity profiles compared to five-membered rings. |

Beyond cross-coupling, the carbon-boron bond of this compound is susceptible to a variety of reductive and oxidative functionalizations, converting it into carbon-heteroatom or carbon-carbon bonds.

Oxidative Functionalizations: The most common oxidative transformation is the conversion of the boronic acid to a hydroxyl group (phenol), which can be achieved with various oxidizing agents. Common reagents for this ipso-hydroxylation include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), and tertiary amine N-oxides. These reactions are typically rapid, high-yielding, and tolerate a wide range of functional groups. For instance, treatment of this compound with alkaline hydrogen peroxide would yield 4-(acetamidomethyl)phenol. Recent advancements also utilize photoredox catalysis for the hydroxylation of aryl boronic acids under mild, eco-friendly conditions using visible light and air as the oxidant. Another oxidative pathway is the homocoupling of aryl boronic acids to form symmetrical biaryls, a reaction that can be catalyzed by palladium complexes.

Reductive Functionalizations: The boronic acid moiety can also be replaced through reductive processes. For example, electrochemical reductive arylation of nitroarenes with aryl boronic acids has been developed for the synthesis of diarylamines. Similarly, arylboronic acids can participate in reductive alkylation reactions. An arylboronic acid-catalyzed one-pot tandem reduction of azoarenes followed by reductive alkylation with an aldehyde provides access to N-alkyl-N,N'-diarylhydrazines. These methods expand the utility of boronic acids as precursors to amines and their derivatives.

| Reaction Type | Reagent/Catalyst | Product from this compound |

| Oxidative Hydroxylation | H₂O₂, NaOH | 4-(Acetamidomethyl)phenol |

| Oxidative Homocoupling | Pd(OAc)₂ | 4,4'-Bis(acetamidomethyl)biphenyl |

| Reductive Amination | Nitroarene, P(OEt)₃, Electrolysis | N-(4-(Acetamidomethyl)phenyl)aniline derivative |

| Reductive Alkylation | Azoarene, Aldehyde, Hantzsch ester | N-alkyl-N'-(4-(acetamidomethyl)phenyl)-N'-arylhydrazine |

Modifications and Transformations of the Acetamidomethyl Side Chain

The acetamidomethyl group provides another handle for synthetic modifications, either by transforming the amide itself or by deprotecting it to reveal a primary amine for further derivatization.

The acetamidomethyl group serves as a stable protecting group for the aminomethyl functionality. The amide bond can be hydrolyzed under acidic or basic conditions to release the free primary amine, yielding (4-(aminomethyl)phenyl)boronic acid. This amine is a versatile functional group that can undergo a multitude of subsequent reactions.

Once unmasked, the primary amine of (4-(aminomethyl)phenyl)boronic acid can be derivatized through several standard transformations:

Acylation: Reaction with acid chlorides or anhydrides to form different amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This approach is useful for introducing linkers or other functional moieties.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These derivatizations allow for the synthesis of a diverse library of compounds where the boronic acid moiety can be used for subsequent coupling reactions, making this compound a valuable bifunctional building block.

Direct modification of the amide within the acetamidomethyl group is less common than hydrolysis followed by derivatization, due to the lower nucleophilicity of the amide nitrogen. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation of the acetamidomethyl side chain. This strategy allows for the introduction of a third substituent on the nitrogen atom, creating a tertiary amide derivative. Care must be taken as harsh conditions might affect the boronic acid moiety. In some contexts, the acetamidomethyl (Acm) group has shown unexpected reactivity, such as acting as an alkylating agent for other residues under acidic conditions during peptide synthesis, highlighting the potential for complex side reactions.

Multi-Component Reactions and Cascade Processes Incorporating this compound

The reactivity of the boronic acid group makes it an excellent component for multi-component reactions (MCRs) and cascade processes, which enable the rapid construction of complex molecular architectures in a single pot.

Multi-Component Reactions: Arylboronic acids are key reagents in several named MCRs. In the Petasis-Borono-Mannich (PBM) reaction , an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a boronic acid react to form substituted amines. This compound can serve as the boronic acid component, transferring the 4-(acetamidomethyl)phenyl group to the product. Isocyanide-based multicomponent reactions, such as the Ugi or Gröbcke-Blackburn-Bienaymé reactions, have also been adapted to include boronic acid-functionalized components, allowing for the synthesis of complex peptidomimetics and heterocyclic scaffolds.

Cascade Processes: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. Arylboronic acids are frequently used to initiate such cascades. For example, a palladium-catalyzed reaction between an arylboronic acid and a suitably functionalized partner can trigger a sequence of cyclization and aromatization steps. This has been used to synthesize complex heterocycles like pyridines and phenanthrenes. In these scenarios, this compound would introduce the 4-(acetamidomethyl)phenyl substituent onto the final heterocyclic core. The acetamidomethyl group typically remains intact under these conditions, providing a handle for further functionalization of the final product.

| Reaction Name | Components | Potential Product Structure |

| Petasis-Borono-Mannich Reaction | Amine, α-Hydroxy aldehyde, this compound | Substituted allylic or amino alcohols containing the 4-(acetamidomethyl)phenyl moiety. |

| Suzuki-Initiated Cascade | This compound, δ-Ketonitrile | 2-Methyl-6-(4-(acetamidomethyl)phenyl)pyridine. |

| Ugi-type Reaction | Amine, Aldehyde, Isocyanide, (4-(formyl)phenyl)boronic acid derivative | Complex peptidomimetic structures incorporating a boronic acid. |

| Gröbcke-Blackburn-Bienaymé Reaction | 2-Aminopyridine, Isocyanide, this compound (as aldehyde component) | Imidazopyridine derivatives. |

Applications in Flow Chemistry and Continuous Synthesis

The principles of flow chemistry, characterized by the use of channels or tubing to conduct reactions in a continuous stream rather than in a batch-wise fashion, have been increasingly applied to the synthesis of boronic acids. This methodology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for reactions involving highly reactive intermediates. While specific research detailing the continuous synthesis of this compound is not extensively documented, the general strategies developed for the flow synthesis of functionalized phenylboronic acids are directly applicable.

A prominent application of flow chemistry in this context is the synthesis of phenylboronic acids through a bromine-lithium exchange reaction followed by borylation. nih.gov This approach is particularly well-suited for continuous processing, which allows for the rapid generation and immediate consumption of unstable organolithium intermediates, thereby minimizing side reactions. nih.gov

Researchers have developed simple and effective continuous flow setups for organolithium chemistry that can be scaled to produce multigram quantities of various boronic acids. organic-chemistry.orgnih.gov These systems often utilize commercially available components like T-pieces and PFA tubing and can achieve very short reaction times, on the order of seconds, with high throughput. organic-chemistry.org The precise temperature control and efficient mixing inherent to flow reactors are crucial for achieving high yields and purity in these fast, exothermic reactions. organic-chemistry.org

One notable system, a multijet oscillating disk (MJOD) millireactor, has been successfully employed for the continuous synthesis of a range of phenylboronic acid derivatives at cryogenic temperatures (-50 to -75 °C). researchgate.net This reactor design facilitates a telescoped two- or three-step process where a phenylbromide is first reacted with n-butyllithium to form the corresponding phenyllithium species, which is then quenched with a borate (B1201080) ester to yield the desired phenylboronic acid. researchgate.net This continuous process has demonstrated competitive yields (50-75%) and significantly shorter residence times compared to traditional batch operations. researchgate.net

The versatility of this approach allows for the synthesis of both electron-rich and electron-poor aryl boronic acids with high efficiency. organic-chemistry.org The ability to fine-tune reaction conditions such as flow rate, temperature, and stoichiometry in a continuous manner enables the optimization of the synthesis for a wide array of substituted phenylboronic acids.

The following table summarizes representative data from studies on the continuous flow synthesis of various phenylboronic acids, illustrating the typical reaction conditions and outcomes that could be expected for the synthesis of this compound under similar protocols.

| Aryl Bromide Precursor | Lithiation Reagent | Borylation Reagent | Residence Time | Temperature | Yield | Throughput | Reference |

| Various Phenylbromides | n-Butyllithium | Triisopropyl borate | < 1 s | -50 to -75 °C | 50-75% | 60 g/h | organic-chemistry.orgresearchgate.net |

| 4-Methoxyphenylbromide | n-Butyllithium | Triisopropyl borate | Not specified | -50 to -75 °C | Medium-to-good | 2.0 kg/day | researchgate.net |

Role of 4 Acetamidomethyl Phenyl Boronic Acid in Medicinal Chemistry and Pharmaceutical Research

(4-(Acetamidomethyl)phenyl)boronic Acid as a Versatile Building Block for Drug Discovery

The chemical architecture of this compound makes it a highly adaptable building block in synthetic chemistry. The boronic acid moiety is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. cas.org This reaction is a cornerstone of modern drug discovery, allowing for the efficient assembly of complex molecular scaffolds from smaller, more readily available fragments.

The application of this compound as a foundational reagent is exemplified in the synthesis of novel inhibitors targeting enzymes implicated in disease. A notable example is its use in the development of inhibitors for beta-secretase (BACE), an enzyme critically involved in the amyloidogenic pathway associated with Alzheimer's disease. google.com

In a patented synthesis, this compound was used as a key reactant in a Suzuki coupling reaction to create a complex spiro-imidazole derivative. google.comgoogle.com This reaction demonstrates the compound's role in introducing the (4-(acetamidomethyl)phenyl) moiety into a larger, more intricate scaffold designed for biological activity. The resulting compounds are intended to inhibit BACE activity, thereby reducing the production of β-amyloid peptides that form plaques in the brains of Alzheimer's patients. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Therapeutic Target |

|---|---|---|---|---|

| Aryl Halide (Spiro-imidazole core) | This compound | Suzuki Coupling | Spiro[chroman-4,4'-imidazole] derivatives | Beta-secretase (BACE) |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying a molecule's structure to understand how specific chemical groups influence its biological activity, potency, and pharmacokinetic properties.

The use of building blocks like this compound is integral to this process. By incorporating this moiety, medicinal chemists can create a series of analogues for SAR studies. The acetamidomethyl group provides a point for modification, while the phenyl ring can be further substituted. The synthesis of a library of BACE inhibitors, for example, allows researchers to assess how variations of the scaffold affect enzyme inhibition. google.com The (4-(acetamidomethyl)phenyl) portion of the molecule can influence interactions with the target enzyme and affect properties like solubility, making it a key component in the iterative cycle of drug design and optimization.

Design and Synthesis of Boron-Containing Pharmaceuticals and Analogs Utilizing the this compound Scaffold

The unique properties of the boron atom have led to its incorporation into several FDA-approved drugs. Boronic acids can act as transition-state analogues, forming reversible covalent bonds with catalytic residues in enzyme active sites. wipo.int This mechanism can lead to highly potent and selective inhibitors.

The this compound scaffold provides a robust foundation for designing such boron-containing drug candidates. The synthesis of BACE inhibitors showcases a strategy where this specific scaffold is coupled to a larger heterocyclic structure to create a final molecule designed to interact with the enzyme's active site. google.comgoogle.com The phenylboronic acid part of the molecule is crucial for the potential mechanism of action, while the acetamidomethyl tail can be tailored to optimize binding affinity and pharmacokinetic parameters.

Development of Active Pharmaceutical Intermediates (APIs)

An Active Pharmaceutical Intermediate (API) is a substance used in the production of a final drug product. Boronic acids and their derivatives are important intermediates in the pharmaceutical industry. This compound serves as a specialized intermediate for the synthesis of complex APIs. Its commercial availability and established reactivity in robust chemical transformations like Suzuki coupling make it a valuable precursor in multi-step syntheses. google.comgoogle.com The use of this compound in the synthetic route towards potential BACE inhibitors underscores its role as an intermediate in the development pipeline for new therapeutic agents. google.com

Probing Biological Pathways through this compound Derivatives

Chemical probes are small molecules used to study and manipulate biological processes. By selectively interacting with a specific protein, a chemical probe can help elucidate that protein's function within a biological pathway. The development of potent and selective enzyme inhibitors is a primary strategy for probing such pathways.

Derivatives synthesized from this compound contribute to this field by serving as the basis for enzyme inhibitors. For instance, the BACE inhibitors developed using this compound are tools that can be used to investigate the amyloidogenic pathway. google.com By inhibiting BACE, these molecules can help researchers understand the downstream consequences of reduced β-amyloid production, thereby probing the intricate network of events that lead to neurodegeneration in Alzheimer's disease.

Strategies for Prodrug Design and Enhanced Drug Delivery Systems

A significant challenge in drug development is ensuring the active compound reaches its target in the body in sufficient concentrations. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. Boronic acids offer a unique handle for prodrug design due to their ability to form reversible boronate esters with diols (molecules with two hydroxyl groups). cas.org

This chemistry can be applied to drug candidates derived from the this compound scaffold. By temporarily masking the boronic acid group through esterification with a biocompatible diol, it is possible to create a prodrug with altered properties, such as increased lipophilicity for better membrane permeability. Once in the body, the boronate ester can hydrolyze, releasing the active boronic acid drug at the desired site. This approach represents a viable strategy to enhance the delivery and efficacy of pharmaceuticals built upon this scaffold.

Applications of 4 Acetamidomethyl Phenyl Boronic Acid in Materials Science and Polymer Chemistry

Integration into Functional Polymeric Architectures

The incorporation of phenylboronic acid (PBA) moieties, such as (4-(Acetamidomethyl)phenyl)boronic acid, into polymer structures allows for the creation of materials with tailored functionalities. These boronic acid-containing polymers can be synthesized with various architectures, including block copolymers and hydrogels, which exhibit stimuli-responsive behavior. nih.govmdpi.com

Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to create well-defined polymers from boronic acid-containing monomers like 3-acrylamidophenylboronic acid (APBA) and 4-vinylphenylboronic acid (4-VBA). nih.govnih.gov For instance, block copolymers like poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) have been synthesized. nih.gov These polymers often exhibit dual responsiveness to temperature and pH/glucose, making them highly valuable for smart material applications. nih.gov The integration of PBA groups can also be achieved through post-polymerization modification, where a pre-existing polymer is functionalized with the boronic acid moiety.

The resulting polymeric architectures often form higher-order structures like micelles or nanoparticles in aqueous solutions. nih.gov For example, mPEGylated block copolymers of 4-VBA can self-assemble into micelles whose formation and dissociation are dependent on both pH and the presence of glucose. nih.gov This ability to create responsive, self-assembling systems is a cornerstone of their utility in advanced materials.

Table 1: Examples of Polymeric Architectures Incorporating Phenylboronic Acid Derivatives

| Polymer Architecture | Monomer(s) | Polymerization Technique | Key Properties |

|---|---|---|---|

| Block Copolymer | N-isopropylacrylamide, 3-acrylamidophenylboronic acid | RAFT | Thermo-, pH-, and glucose-responsive |

| Block Copolymer | mPEG, 4-vinylphenylboronic acid | RAFT | pH- and glucose-responsive; forms micelles |

| Polyanion Hydrogel | Phenylboronic acid and phosphonate monomers | Free Radical Polymerization | Self-healing, pH-responsive |

Boronic Acid-Functionalized Materials for Sensing Applications

Boronic acid-functionalized materials are extensively used as synthetic receptors for the specific recognition and detection of compounds containing cis-diol groups. dntb.gov.uamdpi.com This includes a wide range of biologically important molecules such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids. dntb.gov.uanih.gov The binding of a diol to the boronic acid group to form a cyclic boronate ester can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. rsc.orgmdpi.com

Various sensing platforms have been developed using this principle:

Fluorescent Sensors: These sensors often incorporate a fluorophore whose emission properties are altered upon boronate ester formation. rsc.org The interaction with the diol analyte changes the electronic properties of the boronic acid, which in turn affects the fluorescence output. rsc.org

Electrochemical Sensors: Boronic acid derivatives can be immobilized on electrode surfaces to capture cis-diol targets. mdpi.com The binding event can be transduced into an electrical signal. For example, boronic acids modified with a redox-active group like ferrocene have been used as electroactive labels for detecting glycoproteins and other biomolecules. mdpi.com

Nanomaterial-Based Sensors: Nanomaterials, such as gold nanoparticles, carbon nanotubes, and quantum dots, functionalized with boronic acids have been developed to enhance sensing performance. rsc.orgnih.gov These materials offer high surface areas and unique optical or electrical properties that can amplify the sensing signal. For instance, carbon nanotubes functionalized with pyrene-1-boronic acid have been used to create transistors sensitive to glucose at nanomolar concentrations. nih.gov

The specificity and reversibility of the boronic acid-diol interaction make these materials highly suitable for continuous monitoring applications, particularly in the biomedical field for glucose sensing. mdpi.comnih.gov

Table 2: Sensing Applications of Boronic Acid-Functionalized Materials

| Sensor Type | Target Analyte(s) | Transduction Mechanism | Key Features |

|---|---|---|---|

| Fluorescent | Carbohydrates, Catecholamines | Fluorescence change upon diol binding | High sensitivity, real-time detection |

| Electrochemical | Glycoproteins, Saccharides | Shift in oxidation potential or current | Label-free or labeled detection |

| Nanoparticle-based | Glucose, Glycated Albumin | Amplified voltammetric or colorimetric signal | Enhanced sensitivity and performance |

Role in Dynamic Covalent Chemistry and Self-Healing Materials

The reversible nature of the boronate ester bond is a prime example of dynamic covalent chemistry. nih.gov This dynamism allows for the creation of materials that can adapt their structure and properties in response to external stimuli, leading to applications in self-healing polymers and hydrogels. researchgate.netrsc.org

Self-healing materials based on boronic esters can repair damage by reforming broken bonds. mdpi.com The healing process often relies on the dynamic equilibrium of boronate esterification and hydrolysis. mdpi.com When a fracture occurs, the broken bonds can be re-established through transesterification reactions between boronic acids and free diol groups within the polymer network, restoring the material's integrity. rsc.orgmdpi.com

Key features of these self-healing systems include:

Stimuli-Responsiveness: The healing process can be triggered by specific stimuli. For example, water or changes in pH can facilitate the bond exchange reactions necessary for healing. mdpi.com

Injectability: Hydrogels crosslinked by dynamic boronate ester bonds often exhibit shear-thinning and self-healing properties, which makes them injectable. nih.govnih.gov After injection, the material can recover its gel state and mechanical strength.

Biocompatibility: Many self-healing systems are designed using biocompatible polymers like polyethylene glycol (PEG) or alginate, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.govrsc.org

For instance, hydrogels have been developed from copolymers containing 2-acrylamidophenylboronic acid (2APBA) cross-linked with poly(vinyl alcohol) or catechol-functionalized polymers. These hydrogels demonstrate self-healing capabilities even at neutral and acidic pH, a range relevant for physiological conditions. nih.gov

Table 3: Characteristics of Boronic Acid-Based Self-Healing Materials

| Material Type | Crosslinking Chemistry | Healing Stimulus | Notable Properties |

|---|---|---|---|

| Hydrogel | Boronate ester bonds with poly(vinyl alcohol) | pH, Water | Self-healing at neutral/acidic pH |

| Hydrogel | Boronate ester bonds with catechol groups | pH, Water | Oxygen-sensitive healing |

| Thermogelling Polymer | Dynamic boronic ester bonds with alginate | Water, Temperature | Injectable, shear-resistant |

Preparation of Supramolecular Assemblies and Smart Materials

The boronic acid group is a versatile building block in supramolecular chemistry, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This allows it to participate in the formation of ordered, non-covalent assemblies. Molecular complexes can be formed between boronic acids, like 4-cyanophenylboronic acid, and various nitrogen-containing ligands through O-H···N hydrogen bonds. nih.govnih.gov The resulting supramolecular architectures can range from stacked layers to helical chains and crossed ribbons, depending on the geometry of the interacting molecules. nih.govnih.gov

The stimuli-responsive nature of the boronic acid group is central to the creation of "smart" materials. These materials can undergo significant changes in their properties in response to specific triggers.

pH-Responsive Materials: The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent. This property is used to create materials that swell, shrink, or change their solubility with variations in pH. nih.gov

Glucose-Responsive Materials: In the presence of glucose, the boronic acid forms a more stable cyclic ester, which can shift the pH equilibrium. This principle is widely exploited in developing glucose-responsive hydrogels and micelles for self-regulated drug delivery systems, particularly for insulin (B600854). nih.govmdpi.com The binding of glucose increases the charge on the polymer, leading to swelling and release of the encapsulated drug. nih.gov

Multi-Responsive Systems: By combining boronic acid functionalities with other responsive polymers, such as the thermo-responsive poly(N-isopropylacrylamide), materials can be designed to react to multiple stimuli simultaneously (e.g., temperature, pH, and glucose concentration). nih.gov

These smart materials are at the forefront of research for applications in targeted drug delivery, diagnostics, and adaptive materials. nih.govmdpi.com

Advanced Characterization and Computational Studies of 4 Acetamidomethyl Phenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-(Acetamidomethyl)phenyl)boronic acid and its derivatives in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H and ¹³C NMR: The proton and carbon NMR spectra confirm the molecular backbone. For the parent compound, the aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons of the acetamidomethyl group and the methyl (-CH₃) protons of the acetyl group give rise to distinct singlet signals, with chemical shifts influenced by their proximity to the amide and phenyl groups.

¹¹B NMR: This technique is particularly crucial for studying boronic acids as it directly probes the boron nucleus, providing information about its hybridization state and coordination environment. nsf.govresearchgate.net Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance) and ¹⁰B, with ¹¹B being more sensitive and commonly used. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the geometry around the boron atom. nsf.govnih.gov

Trigonal Planar (sp² hybridization): In its free acid form, the boron atom is sp² hybridized. This state is characterized by a ¹¹B NMR signal in the downfield region, typically between 27 and 33 ppm. nsf.gov

Tetrahedral (sp³ hybridization): Upon an increase in pH, the boronic acid accepts a hydroxide (B78521) ion to form a negatively charged tetrahedral boronate species. This change to sp³ hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately 4 to 10 ppm. nsf.gov A similar upfield shift is observed when the boronic acid reacts with a diol to form a cyclic boronate ester, a key interaction for its use in sensors and biological applications. researchgate.net

By monitoring the changes in ¹¹B chemical shifts as a function of pH or upon addition of a diol, NMR can be used to determine the pKa of the boronic acid and the binding constants of its complexes. nsf.govnih.gov

| Nucleus | Functional Group / Position | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (ortho to -B(OH)₂) | ~7.8 - 8.2 | Appears as a doublet. |

| Aromatic (meta to -B(OH)₂) | ~7.2 - 7.5 | Appears as a doublet. | |

| -CH₂- | ~4.3 | Singlet or doublet depending on coupling to NH. | |

| -C(O)CH₃ | ~2.0 | Singlet. | |

| ¹¹B | Trigonal Boronic Acid (sp²) | 27 - 33 | Broad signal, characteristic of the free acid form. nsf.gov |

| Tetrahedral Boronate (sp³) | 4 - 13 | Shifted upfield upon hydroxide or diol binding. nsf.gov |

Mass Spectrometry-Based Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the precise determination of molecular weights and the identification of unknown compounds. For this compound, MS is vital for confirming its synthesis, identifying products from subsequent reactions, and monitoring reaction progress in real-time.

Identification and Quantification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent compound and its derivatives. Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate complex mixtures and quantify boronic acid compounds with very high sensitivity, reaching levels as low as picograms per milliliter.

Reaction Monitoring: Modern MS techniques allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. Atmospheric Solids Analysis Probe (ASAP) mass spectrometry, for example, can be used to directly sample a reaction mixture, providing a mass spectrum in under a minute. This allows chemists to identify starting materials, intermediates, and products, and to track the progress of a reaction over time, ensuring completion or identifying potential side products.

Advanced Targeted Analysis: For studying the fate of this compound derivatives in complex biological samples, targeted MS methods are employed. Parallel Reaction Monitoring (PRM) is an advanced technique that uses high-resolution, high-mass-accuracy instruments. In a PRM experiment, a specific precursor ion (e.g., a boronic acid-peptide conjugate) is selected, fragmented, and all resulting fragment ions are detected. This provides a high degree of specificity and confidence in both the identification and quantification of the target molecule.

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification and Identification | High sensitivity, excellent for complex mixtures. |

| ASAP-MS | Rapid Reaction Monitoring | Fast analysis time (<1 min), no sample preparation needed. libretexts.org |

| MALDI-TOF MS | Analysis of Derivatives | High throughput, suitable for analyzing molecules like saccharide complexes. raineslab.com |

| Parallel Reaction Monitoring (PRM) | Targeted Quantification | High specificity and selectivity, confident peptide/metabolite identification. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

While NMR provides structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the exact bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives.

The crystal structure of related phenylboronic acids often reveals a nearly planar conformation of the molecule. In the solid state, boronic acids frequently form dimeric structures through intermolecular hydrogen bonds between the boronic acid hydroxyl groups.

X-ray crystallography is particularly insightful when studying complexes of boronic acids with other molecules, such as biological targets. For instance, crystallographic studies of boronic acid-based inhibitors bound to enzymes, like β-lactamases, have shown how the boron atom forms a covalent bond with a catalytic serine residue in the enzyme's active site. This interaction transforms the boron from a trigonal planar to a tetrahedral geometry, mimicking the transition state of the natural enzymatic reaction and leading to potent inhibition. These crystal structures provide a static snapshot that is crucial for understanding the mechanism of action and for guiding the design of new, more effective derivatives.

| Parameter | Observed Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. |

| Space Group | P2₁/c | |

| O-B-O Bond Angle | 118.16 (9)° | Close to the ideal 120° for sp² hybridization. |

| Dihedral Angle (Ring vs. Substituent) | 7.70 (6)° | Indicates the molecule is nearly planar. |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Leads to the formation of inversion dimers in the crystal lattice. |

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental techniques by providing a theoretical framework to understand and predict the behavior of this compound at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict optimized molecular geometries, vibrational frequencies, and electronic properties. nsf.gov

These calculations provide insights into the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. Analysis of these orbitals can reveal which parts of the molecule are most likely to act as electron donors or acceptors in chemical reactions. DFT is also used to model reaction mechanisms, helping to elucidate the pathways and transition states involved in processes such as the hydroxymethylation of phenylboronic acids.

While X-ray crystallography provides a static view of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations use classical mechanics to model the movements of atoms in a system over time, providing insights into the flexibility and conformational changes of this compound and its biological targets.

In a typical MD simulation, the boronic acid derivative is placed in the active site of a protein, and the entire system is solvated in a box of water molecules. By simulating the atomic motions over nanoseconds or longer, researchers can study the stability of the binding pose, identify key hydrogen bonds and other non-covalent interactions, and understand how the ligand and protein adapt to each other. This information is critical for predicting binding affinity and understanding the molecular basis of biological activity.

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Time-Dependent DFT (TD-DFT) is a method used to calculate the parameters of electronic transitions, such as the S₀→S₁ transition. nsf.gov This allows for the prediction of UV-visible absorption wavelengths. Studies on the closely related 3-(acetamidomethyl)phenyl boronic acid have shown that TD-DFT predicted excitation wavelengths are in good agreement with experimentally measured absorbance spectra, although often slightly shorter. nsf.gov Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These theoretical spectra can be invaluable in assigning the complex vibrational modes of the molecule.

| Parameter | Experimental Value | Predicted Value (TD-DFT) | Method |

|---|---|---|---|

| Absorption Wavelength (λ) for sp² form | 288 nm | 271.7 nm | TD/DFT(B3LYP)/6-31G(d,p)/PCM(water) |

| Absorption Wavelength (λ) for sp³ form | 282 nm | 268.4 nm |

Future Directions and Emerging Research Opportunities for 4 Acetamidomethyl Phenyl Boronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters. google.commdpi.com While effective, these methods often require stringent anhydrous conditions and can have a limited functional group tolerance. The future of synthesizing (4-(Acetamidomethyl)phenyl)boronic acid is geared towards more efficient, safer, and environmentally benign processes.

Key emerging strategies include:

Direct C-H Borylation: This atom-economical approach involves the direct replacement of a C-H bond on the aromatic ring with a boronic acid group, often catalyzed by transition metals like iridium or rhodium. mdpi.com Future research will focus on developing more active and selective catalysts that can functionalize the specific position on the phenyl ring under milder conditions, reducing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors for borylation reactions offers significant advantages in terms of safety, scalability, and reaction control. mdpi.comnih.gov By enabling rapid mixing and precise temperature control, flow chemistry can suppress side reactions and improve yields, making the industrial-scale production of this compound more feasible and sustainable. nih.gov

Alternative Boron Sources: Research is moving towards using less hazardous and more stable boron sources than traditional reagents. The use of boronate esters, such as pinacolborane, in catalyzed reactions represents a step in this direction. mdpi.commdpi.com The development of even more benign and cost-effective boron reagents is a critical area for future investigation.

| Synthetic Methodology | Traditional Approach (e.g., Grignard) | Emerging Sustainable Approach |

| Key Reaction | Electrophilic trapping of arylmetal intermediates | Direct C-H activation and borylation |

| Reagents | Organolithium/magnesium, borate esters | Aryl starting material, diboron (B99234) reagent, metal catalyst |

| Conditions | Low temperature, strictly anhydrous | Milder conditions, greater functional group tolerance |

| Sustainability | Generates stoichiometric metal salt waste | High atom economy, potential for catalyst recycling |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of arylboronic acids is rich and varied, extending beyond their well-known role in Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov The acetamidomethyl substituent on this compound introduces a unique electronic and steric profile, opening avenues for novel chemical transformations.

Future research will likely focus on:

Catalytic Activity: Arylboronic acids themselves can act as catalysts. acs.org Investigating the catalytic potential of this compound in reactions such as dehydrative C-alkylation could lead to new synthetic applications where the compound facilitates bond formation, with water as the only byproduct. acs.org

Oxidative Reactivity: Arylboronic acids can be irreversibly oxidized by reactive oxygen species (ROS) to form phenols. rsc.org This reactivity can be harnessed to create materials that degrade in response to specific oxidative stimuli. Furthermore, certain structural motifs can lead to the formation of reactive quinone methide intermediates upon oxidation, a transformation that could be explored for applications in chemical synthesis and sensing. rsc.org

Modulating Diol Binding: The primary reactivity of boronic acids involves the reversible formation of boronate esters with diols. rsc.org The pKa of the boronic acid, which is influenced by substituents on the phenyl ring, governs this interaction. rsc.org A key research direction is to understand how the (4-acetamidomethyl) group influences the pKa and, consequently, the binding affinity and pH sensitivity of diol complexation. This could allow for the fine-tuning of its behavior in biological and material science contexts.

Expansion into New Therapeutic Areas and Drug Development Strategies

Boronic acids are a validated pharmacophore, as evidenced by FDA-approved drugs like the proteasome inhibitor bortezomib. nih.govmdpi.com The unique structure of this compound provides a scaffold for developing new therapeutic agents.

Emerging strategies in this area include:

Targeted Enzyme Inhibition: The boronic acid moiety can form a stable, covalent complex with the N-terminal threonine hydroxyl group in the active site of the proteasome. nih.gov By modifying the acetamidomethyl group, new derivatives could be designed to target other enzymes with serine or threonine residues in their active sites, expanding beyond oncology to other disease areas.

Sialic Acid Targeting: Many cancer cells overexpress sialic acid on their surfaces. researchgate.netjapsonline.com Phenylboronic acid derivatives are known to bind to these sugar residues, providing a mechanism for targeted drug delivery. japsonline.comnih.gov this compound could be incorporated into larger drug conjugates or nanoparticles to specifically target tumor cells, thereby increasing therapeutic efficacy and reducing off-target effects. rsc.org

Prodrug Development: The susceptibility of the carbon-boron bond to cleavage by hydrogen peroxide (H2O2), which is often present at elevated levels in cancer cells, can be exploited in prodrug design. mdpi.com A drug could be designed where this compound acts as a trigger, releasing a potent therapeutic agent (e.g., an acetamidomethyl-phenol derivative) specifically within the oxidative tumor microenvironment.

| Drug Development Strategy | Mechanism of Action | Potential Therapeutic Application |

| Enzyme Inhibition | Covalent interaction with active site residues (e.g., serine, threonine) | Oncology, inflammatory diseases, infectious diseases |

| Tumor Targeting | Reversible binding to overexpressed sialic acids on cancer cells | Targeted delivery of chemotherapeutics or imaging agents |

| Prodrug Activation | Oxidative cleavage of the C-B bond by reactive oxygen species (ROS) | Spatially controlled release of cytotoxic agents in tumors |

Integration into Advanced Nanomaterials and Sensing Technologies

The ability of phenylboronic acid (PBA) to interact with diols makes it a valuable component in the fabrication of "smart" materials and sensors. nih.gov this compound is a promising building block for creating the next generation of these advanced technologies.

Future opportunities include:

Stimuli-Responsive Drug Delivery: PBA-functionalized nanoparticles can be designed to release their payload in response to specific triggers. researchgate.netnih.gov For example, a nanoparticle delivery system for insulin (B600854) could be developed using this compound. In the presence of high glucose levels (a polyol), competitive binding would disrupt the nanoparticle structure, triggering the release of insulin. japsonline.comjapsonline.com The acetamidomethyl group could enhance the stability or biocompatibility of such systems.

Advanced Biosensors: Boronic acids are widely used as recognition elements in biosensors. nih.gov A fluorescent sensor incorporating the this compound moiety could be designed to detect specific cis-diol-containing biomolecules. rsc.org Upon binding to the target, a change in the fluorescence signal would be observed. Researchers are also exploring boronic acid-based sensors for detecting metal ions like Fe3+. nih.gov

Self-Healing Hydrogels: The dynamic covalent nature of the boronate ester bond allows for the creation of self-healing materials. rsc.orgrsc.org Hydrogels cross-linked with this compound could be developed for applications in tissue engineering and regenerative medicine. These materials would be capable of autonomously repairing damage, and their mechanical properties could be tuned by altering pH or adding competing diols. nih.gov

Green Chemistry and Sustainable Chemical Manufacturing Perspectives

Adopting green chemistry principles is essential for the future of chemical manufacturing. nih.gov This involves a holistic approach to the lifecycle of this compound, from its synthesis to its application, to minimize its environmental impact.

Key perspectives for a sustainable future are:

Benign Solvents and Catalysts: A major goal is to replace hazardous organic solvents with greener alternatives like water or ethyl acetate (B1210297). researchgate.netunibo.it Research into performing borylation and subsequent reactions in aqueous media is a high priority. rsc.org Furthermore, developing non-toxic, earth-abundant metal catalysts or even organocatalysts to replace precious metal catalysts would represent a significant advance.

Waste Reduction and Atom Economy: The ideal chemical process would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. researchgate.net Methodologies like C-H activation are inherently more atom-economical. mdpi.com Designing synthetic routes that minimize the formation of byproducts and allow for the recycling of solvents and catalysts is crucial for sustainable manufacturing. unibo.it

Energy Efficiency: Future manufacturing processes should aim to reduce energy consumption by designing reactions that proceed efficiently at lower temperatures and pressures. The use of microwave-assisted synthesis or flow chemistry can often achieve higher efficiency in shorter reaction times, contributing to a smaller energy footprint. researchgate.net

By focusing on these emerging research avenues, the scientific community can continue to build upon the versatile foundation of this compound, paving the way for novel solutions in medicine, materials science, and sustainable chemical synthesis.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(Acetamidomethyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl precursors. For example, analogous syntheses of 4-substituted phenylboronic acids (e.g., 4-(methylthio)phenyl boronic acid) use 1.0 mmol of starting material with yields ranging from 62% to 85%, depending on catalysts (e.g., Pd-based) and reaction time (6–24 hours). Optimized conditions often involve inert atmospheres (N₂/Ar) and polar aprotic solvents like DMSO or MeOH .

Q. How is this compound characterized structurally, and what NMR signatures confirm its purity?

- Methodological Answer : Key characterization includes and NMR. For analogous compounds (e.g., 4-(methoxycarbonyl)phenyl boronic acid), NMR peaks at δ 7.86–8.10 (aromatic protons) and δ 2.53–3.93 (methyl/acetamido groups) are critical. NMR signals for the boronic acid moiety appear at δ 167–168 ppm (carbonyl) and δ 130–146 ppm (aromatic carbons). Impurity analysis via - COSY or HSQC is recommended for ambiguous signals .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Boronic acids generally degrade in protic solvents or acidic/basic conditions. For storage, anhydrous environments (e.g., desiccators with silica gel) at −20°C are advised. Thermal stability tests (TGA/DSC) of related compounds (e.g., 4-(dimethylcarbamoyl)phenyl boronic acid) show decomposition above 150°C. Monitor hydrolytic stability via NMR to detect boroxine formation .

Advanced Research Questions

Q. How does this compound interact in catalytic systems, and what mechanistic insights exist?

- Methodological Answer : In Pd-catalyzed cross-couplings, the boronic acid acts as a nucleophile, transferring the aryl group to metal complexes. For example, oxidative coupling of 4-(methylthio)phenyl boronic acid under 200 mV potential forms dimers via single-molecule junction conductance studies (2D histogram analysis). Mechanistic studies suggest electric potential modulates reaction pathways .

Q. What role does this compound play in designing tubulin polymerization inhibitors, and how does its bioactivity compare to analogs?

- Methodological Answer : Boronic acid derivatives (e.g., cis-stilbene analogs) inhibit tubulin polymerization by binding β-tubulin’s colchicine site. Compound 13c (IC₅₀ = 21 µM) shows apoptotic activity in Jurkat cells via FACScan analysis. Comparative studies with carboxylic acid analogs (e.g., compound 17) reveal boronic acid’s superior bioactivity due to stronger hydrogen bonding .

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability). For example, COMPARE analysis of 39 cancer cell lines showed moderate correlation (r = 0.553) between 13c and combretastatin A-4. Use orthogonal assays (e.g., tubulin polymerization inhibition + apoptosis markers) and standardized cell culture protocols to validate results .

Q. What strategies enhance its application in fluorescent glucose sensing, and how does functionalization impact sensitivity?

- Methodological Answer : Boronic acid’s diol-binding capability enables glucose detection. Functionalized carbon dots (C-dots) synthesized via one-step hydrothermal carbonization with phenylboronic acid achieve 9–900 µM detection range. Surface passivation (e.g., PEGylation) reduces non-specific binding, improving selectivity in serum samples .

Q. How does electronic modulation of the phenyl ring affect conductance in single-molecule junctions?

- Methodological Answer : Substituents like methylthio or acetamido alter electronic properties. For 4-(methylthio)phenyl boronic acid, conductance histograms under 100 mV vs. 200 mV show distinct dimerization pathways. Density functional theory (DFT) simulations can model charge transport mechanisms, correlating HOMO-LUMO gaps with experimental conductance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。